molecular formula C17H12N4O3 B5682364 4-nitro-N,N-di-2-pyridinylbenzamide

4-nitro-N,N-di-2-pyridinylbenzamide

Cat. No. B5682364
M. Wt: 320.30 g/mol
InChI Key: HBFXVZMWBWAHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N,N-di-2-pyridinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 309.32 g/mol. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-nitro-N,N-di-2-pyridinylbenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
4-nitro-N,N-di-2-pyridinylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and immune response. It has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 4-nitro-N,N-di-2-pyridinylbenzamide in lab experiments include its high solubility in organic solvents, its stability under various conditions, and its potential applications in various fields. The limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of 4-nitro-N,N-di-2-pyridinylbenzamide. One direction is to study its potential applications in drug discovery and development. Another direction is to study its potential applications in materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 4-nitro-N,N-di-2-pyridinylbenzamide involves the reaction of 4-nitrobenzoyl chloride with 2-pyridinecarboxamide in the presence of a suitable base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified by recrystallization using a suitable solvent such as ethanol.

Scientific Research Applications

4-nitro-N,N-di-2-pyridinylbenzamide has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.

properties

IUPAC Name

4-nitro-N,N-dipyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-17(13-7-9-14(10-8-13)21(23)24)20(15-5-1-3-11-18-15)16-6-2-4-12-19-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFXVZMWBWAHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-nitro-N,N-di(pyridin-2-yl)benzamide

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